molecular formula C16H15N3O2S2 B3018971 N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 1172959-44-2

N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B3018971
CAS RN: 1172959-44-2
M. Wt: 345.44
InChI Key: VVUVRZMFRNPLBI-UHFFFAOYSA-N
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Description

The compound N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a synthetic molecule that appears to be designed for biological activity, given the presence of a 1,3,4-oxadiazole ring and a thiophene moiety. These structural features are commonly found in molecules with potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of similar thiazole and oxadiazole derivatives has been reported through the reaction of chloroacetamides with sulfur and morpholine, followed by a reaction with ethylenediamine . Another related compound, a thiophene derivative, was synthesized by a condensation reaction between cyanoacetamide and 1,4-dithiane-2,5-diol . These methods suggest that the synthesis of N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide would likely involve building the oxadiazole ring and attaching the thiophene and benzyl groups in a stepwise fashion.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using spectral analysis and X-ray diffraction studies. For example, a crystal structure of a benzamide derivative with a thiophene and oxadiazole ring was determined, showing the presence of hydrogen bonds and π-π interactions that stabilize the crystal structure . These techniques would be applicable in analyzing the molecular structure of N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide to understand its conformation and potential binding interactions.

Chemical Reactions Analysis

Compounds with similar structures have been shown to participate in various chemical reactions. For instance, thiazole derivatives have been used as intermediates in the synthesis of other complex molecules, indicating that the thiazole moiety can undergo further chemical transformations . Additionally, the presence of reactive groups such as the oxadiazole ring may allow for subsequent chemical modifications, which could be useful in the optimization of biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their solubility, melting point, and stability. The presence of both polar and nonpolar groups within the molecule suggests that it may have moderate solubility in organic solvents and possibly in aqueous media, depending on the pH and ionic strength. The stability of the compound under physiological conditions would be an important factor in its potential as a drug candidate, and this would need to be assessed through experimental studies .

Relevant Case Studies

While there are no direct case studies on N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, related compounds have been evaluated for various biological activities. For example, thiazole derivatives have been screened for anticancer activity , and thiophene derivatives have been assessed for antiarrhythmic, serotonin antagonist, and antianxiety activities . These studies provide a framework for the potential biological evaluation of N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide and suggest that it may have diverse pharmacological effects.

Scientific Research Applications

Synthesis and Characterization

Research in synthesis and characterization provides a foundation for understanding the chemical and physical properties of novel compounds. Studies have been conducted on the synthesis of related compounds, focusing on the cyclization of thioamide with chloroacetoacetate and the preparation of thioamide benzene through the reaction of cyanophthalide, demonstrating the potential for creating derivatives with varied applications in medicinal chemistry and materials science Tang Li-jua, 2015.

Anticancer Activity

The design and synthesis of compounds related to "N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide" have shown promising results in anticancer activity. For instance, substituted benzamides were evaluated against four cancer cell lines, indicating moderate to excellent anticancer activity, suggesting the potential for these compounds to contribute to cancer therapy B. Ravinaik et al., 2021.

Antimicrobial and Docking Studies

Synthetic efforts have also been directed towards developing compounds with antimicrobial properties. For example, the synthesis of thiophene-2-carboxamides and their evaluation for antimicrobial activity showcases the potential for these compounds in addressing antibiotic resistance Sailaja Rani Talupur et al., 2021.

Electrochemical and Electrochromic Properties

The exploration of electrochemical and electrochromic properties in compounds with a thiophene backbone highlights their applicability in optoelectronic devices. Studies focusing on donor-acceptor type monomers and their polymers suggest potential uses in organic electronics, offering insights into the development of novel materials for electronic applications Bin Hu et al., 2013.

Material Science Applications

Research into the photophysical and electrochemical properties of thiophene substituted 1,3,4-oxadiazole derivatives emphasizes their significance in material science, particularly for optoelectronic applications. The computational and experimental approach to study these properties supports their potential use in OLEDs, solar cells, chemosensors, and explosives detection M. Thippeswamy et al., 2021.

Mechanism of Action

Target of Action

It is known that thiophene and its substituted derivatives, which are part of this compound, have a wide range of therapeutic properties . They are effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that the compound may affect multiple biochemical pathways. These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer.

Pharmacokinetics

It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile may influence the compound’s bioavailability and distribution within the body.

Result of Action

Given the therapeutic properties of thiophene derivatives , it can be inferred that the compound may have a range of effects at the molecular and cellular level. These could include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects.

Future Directions

The future directions for research on “N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” and similar compounds could involve further exploration of their therapeutic properties and potential applications in medicinal chemistry . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could also be beneficial.

properties

IUPAC Name

N-[5-[(4-ethylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-2-22-12-7-5-11(6-8-12)10-14-18-19-16(21-14)17-15(20)13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUVRZMFRNPLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

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